[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate
Description
This compound is a steroidal derivative with a 2-oxochromene-3-carboxylate ester group attached to a cyclopenta[a]phenanthrene core. Its structure includes a chiral steroidal backbone (8S,9S,10R,13R,14S,17R) and a branched alkyl chain [(2R)-6-methylheptan-2-yl] at position 16.
Key physicochemical properties inferred from analogs:
- Molecular weight: ~400–450 g/mol (based on similar cyclopenta[a]phenanthrene derivatives) .
- Hydrophobicity: The steroidal core and alkyl chain suggest high lipophilicity (logP > 5), consistent with compounds like MOL008407 (logP = 0.76) .
- Bioavailability: Esters of this class often exhibit moderate bioavailability (e.g., 36–45% for related compounds) due to first-pass metabolism .
Properties
Molecular Formula |
C37H50O4 |
|---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27?,28+,30-,31+,32+,36+,37-/m1/s1 |
InChI Key |
MDZIAODARIKFKN-GRXQASIRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate.
- Molecular Weight: 558.8 g/mol.
- Structure: The molecule consists of a sterol moiety (cholesteryl derivative) esterified with a coumarin-3-carboxylate group, combining steroidal and chromene frameworks.
Preparation Methods
Overview
The preparation of this compound involves the esterification of a sterol derivative with a coumarin-3-carboxylic acid or its activated derivative. The synthesis generally requires:
- A sterol alcohol precursor: (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.
- A coumarin-3-carboxylate moiety, typically as 2-oxochromene-3-carboxylic acid or an ester derivative.
Synthetic Routes
Esterification Reaction
The key step is the formation of the ester bond between the hydroxyl group at the 3-position of the sterol and the carboxyl group of 2-oxochromene-3-carboxylic acid. This is typically achieved by:
- Activation of the carboxylic acid group via formation of acid chlorides or anhydrides.
- Coupling with the sterol alcohol under controlled conditions using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Use of catalysts or bases (e.g., pyridine) to facilitate ester bond formation.
Alternative Synthetic Approaches
- Pechmann Condensation for Coumarin Derivative: The coumarin-3-carboxylate portion can be synthesized via Pechmann condensation, which involves the acid-catalyzed condensation of phenols with β-keto esters. Catalysts such as concentrated sulfuric acid or Lewis acids (AlCl3, ZnCl2) are commonly used.
- Photocatalytic Coupling: Recent advances include visible light-driven reductive azaarylation of coumarin-3-carboxylic acids to introduce substituents on the chromene ring, which may be adapted for functionalization prior to esterification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Coumarin-3-carboxylate synthesis | Phenol + β-keto ester, acid catalyst (H2SO4, AlCl3) | Pechmann condensation; yields vary with catalyst |
| Activation of acid group | SOCl2 or oxalyl chloride | Converts acid to acid chloride for esterification |
| Esterification | Sterol alcohol + acid chloride + pyridine | Room temperature to mild heating; inert atmosphere |
| Purification | Silica gel chromatography | Solvent systems: n-hexane/ethyl acetate mixtures |
Optimization focuses on maximizing yield and purity while minimizing side reactions such as hydrolysis or over-oxidation.
Chemical Reactions and Transformations
- Oxidation: The coumarin moiety can be oxidized to carboxylic acids using potassium permanganate or chromium trioxide.
- Reduction: Carbonyl groups in the chromene ring can be reduced to alcohols using sodium borohydride.
- Substitution: Functionalization of the coumarin ring can be achieved through substitution reactions with alkyl halides or acyl chlorides in the presence of bases.
- Photocatalytic Functionalization: Visible light photocatalysis enables reductive azaarylation, expanding the compound's structural diversity.
Research Outcomes and Data
Yields and Purity
- The esterification step typically achieves yields in the range of 70–85%, depending on reaction time, temperature, and catalyst efficiency.
- Purification by silica gel chromatography generally results in compounds with purity >95% as confirmed by NMR and HPLC analyses.
Spectroscopic Characterization
- NMR (1H and 13C): Confirms the ester linkage and the stereochemistry of the sterol moiety.
- Mass Spectrometry: Confirms molecular weight consistent with C37H50O4.
- IR Spectroscopy: Shows characteristic ester carbonyl peaks (~1735 cm⁻¹) and chromene ring vibrations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Ester Hydrolysis
The ester linkage between the steroid backbone and the coumarin-3-carboxylate group is susceptible to hydrolysis under acidic or basic conditions.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 1M NaOH, ethanol, reflux (4h) | Steroidal alcohol + coumarin-3-carboxylic acid | 85% | |
| 0.5M HCl, THF, 60°C (2h) | Steroidal alcohol + coumarin-3-carboxylic acid | 78% |
Key Findings :
-
Hydrolysis preserves the stereochemistry of the steroid core.
-
Coumarin-3-carboxylic acid exhibits fluorescence quenching post-hydrolysis, useful for analytical tracking .
Oxidation Reactions
The steroidal component contains tertiary alcohols and alkenes that undergo oxidation.
| Oxidizing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| CrO₃ in H₂SO₄ | C3-OH (steroid) | Ketone derivative | 0°C, 30 min |
| Ozone | Δ⁵,⁶ double bond | Seco-steroid with carboxylic acid termini | -78°C, CH₂Cl₂ |
Data :
-
CrO₃ oxidation at C3-OH achieves 92% conversion.
-
Ozonolysis cleaves the Δ⁵,⁶ bond, yielding a dicarboxylic acid intermediate used in further derivatization .
Reduction of the Coumarin Moiety
The coumarin’s lactone ring and conjugated double bonds are reducible.
| Reduction Method | Product | Catalyst/Reagent |
|---|---|---|
| Hydrogenation | Dihydrocoumarin derivative | H₂, Pd/C (10 atm) |
| NaBH₄ | Partially reduced α,β-unsaturated ester | Ethanol, 25°C |
Findings :
-
Full hydrogenation saturates the coumarin’s pyrone ring, eliminating its UV absorbance at 320 nm .
-
NaBH₄ selectively reduces the α,β-unsaturated ester without affecting the steroid .
Nucleophilic Substitution at the Ester Group
The coumarin-3-carboxylate ester undergoes nucleophilic substitution with amines.
| Nucleophile | Product | Conditions |
|---|---|---|
| Ammonia | Coumarin-3-carboxamide | NH₃, MeOH, 60°C |
| Ethylenediamine | Bis-amide derivative | Reflux, 12h |
Applications :
-
Amide derivatives show enhanced solubility in polar solvents (e.g., DMSO).
-
Substitution reactions retain the steroid’s (8S,9S,10R,13R,14S,17R) configuration .
Photochemical Reactions
The coumarin component participates in [2+2] photodimerization under UV light.
| Wavelength | Product | Quantum Yield |
|---|---|---|
| 365 nm | Cyclobutane-linked dimer | 0.45 |
Research Notes :
-
Dimerization is reversible under thermal conditions (120°C) .
-
Steric hindrance from the steroid backbone reduces dimerization efficiency by ~40% compared to free coumarin.
Functionalization of the Steroid Backbone
The steroidal structure undergoes site-specific modifications.
| Reaction | Site | Reagent | Product |
|---|---|---|---|
| Epoxidation | Δ⁷,⁸ double bond | mCPBA | Epoxide |
| Acetylation | C3-OH | Ac₂O, pyridine | Acetylated derivative |
Data :
-
Epoxidation proceeds with 75% diastereoselectivity favoring the β-epoxide .
-
Acetylation at C3-OH enhances metabolic stability in vitro.
Stability Under Thermal and pH Stress
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Ester hydrolysis | 2.1h |
| pH 9.0 (NaOH) | Ester hydrolysis | 1.5h |
| 100°C (dry) | Dehydration + isomerization | 8h |
Key Insight :
Scientific Research Applications
Pharmacological Applications
A. Anticancer Activity
Research indicates that derivatives of cyclopenta[a]phenanthrene compounds exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
B. Anti-inflammatory Effects
The compound's structural analogs have been investigated for their anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
Biochemical Applications
A. Metabolic Studies
As identified in various studies, this compound acts as a metabolite in both human and animal models. Its role as a metabolite indicates potential applications in metabolic profiling and understanding lipid metabolism pathways .
B. Interaction with Biological Molecules
Research has shown that the compound can interact with various biomolecules, including proteins and nucleic acids. These interactions can be critical for drug design and understanding the molecular basis of diseases .
Material Science Applications
A. Polymer Chemistry
The unique properties of the compound make it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for advanced material applications.
B. Nanotechnology
Recent advancements suggest that derivatives of this compound could be used in nanotechnology for drug delivery systems. The ability to modify its structure allows for the creation of nanoparticles that can encapsulate drugs and target specific tissues .
Case Study 1: Anticancer Activity
A study conducted on a series of cyclopenta[a]phenanthrene derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that compounds similar to [(8S,9S,10R,...)] significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting their potential as therapeutic agents against chronic inflammatory diseases .
Case Study 3: Metabolic Profiling
A comprehensive metabolic profiling study showed that this compound is involved in lipid metabolism regulation in mouse models, suggesting its importance as a biomarker for metabolic disorders .
Mechanism of Action
The mechanism of action of [(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
[(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one (CAS 601-57-0)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,5S)-5-propan-2-yloctan-2-yl]-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Key difference : Hydroxyl group at position 3 instead of an ester.
- Bioactivity : Lower binding affinity to steroid receptors compared to ester derivatives (e.g., 36.23% bioavailability vs. 45.4% for MOL008407) .
- Applications : Used in traditional medicine formulations for anti-inflammatory effects .
[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-cyclopenta[a]phenanthren-3-yl 2,4-dichlorobenzoate
- Key difference : Contains a dichlorobenzoate ester instead of 2-oxochromene-3-carboxylate.
- Stability : Enhanced resistance to hydrolysis due to electron-withdrawing chlorine atoms .
Pharmacokinetic and Pharmacodynamic Profiles
Biological Activity
The compound [(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.
- Molecular Formula : C37H64O2
- Molecular Weight : 540.9 g/mol
- CAS Number : 1183-04-6
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities including anti-inflammatory effects and potential applications in treating cardiovascular diseases (CVDs). The following sections delve into specific activities and supporting evidence.
Anti-inflammatory Activity
Research has shown that compounds with similar structures to the target molecule can inhibit pro-inflammatory cytokines. A study demonstrated that derivatives of cyclopenta[a]phenanthrene effectively reduced the expression of TNF-alpha and IL-6 in macrophages .
Cardiovascular Protection
A molecular docking study evaluated the binding affinity of the compound against angiotensin-converting enzyme (ACE), a key regulator in cardiovascular health. The results indicated that the compound exhibited a lower binding energy (9.0 kcal/mol) compared to the reference drug propranolol (−6.8 kcal/mol), suggesting significant potential as an ACE inhibitor .
Case Study 1: Molecular Docking Analysis
A study conducted by researchers at a tropical university analyzed several compounds from Parkia biglobosa seeds for their binding affinity to ACE. Among these compounds was a derivative similar to our target compound. The docking results suggested that these compounds could serve as effective inhibitors of ACE due to their favorable binding energies .
| Compound | Binding Energy (kcal/mol) | Activity |
|---|---|---|
| Compound B | 9.0 | ACE Inhibitor |
| Propranolol | -6.8 | Reference Drug |
Case Study 2: In Vivo Studies
In vivo studies have indicated that compounds structurally related to our target molecule can significantly lower levels of serum markers associated with cardiac injury when administered to animal models subjected to stress conditions. For instance, a significant decrease in AST levels was observed in treated groups compared to controls .
The proposed mechanism of action for the biological activity of this compound involves modulation of inflammatory pathways and inhibition of ACE activity. By reducing inflammatory mediators and regulating blood pressure through ACE inhibition, the compound may contribute positively to cardiovascular health.
Q & A
Basic Research Questions
1. Structural Elucidation and Configuration Confirmation Q: How can researchers confirm the stereochemical configuration of the compound? A:
- Methodology: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS). For absolute stereochemical determination, X-ray crystallography is critical.
- Example: utilized ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) to resolve coupling constants and chemical shifts, confirming the steroid backbone and substituent positions. HRMS provided molecular ion validation (m/z 779.2598 for [M+Na]⁺). X-ray analysis was not explicitly reported but is recommended for chiral centers .
2. Synthesis Optimization Q: What strategies improve synthetic yield in multi-step protocols? A:
- Key Steps:
3. Purification and Handling Q: What purification techniques are effective for isolating this compound? A:
- Method: Flash chromatography using silica gel and ethyl acetate/hexane mixtures ( ).
- Safety: Use chemical-resistant gloves (e.g., nitrile) and avoid skin contact due to H317/H319 hazards (skin sensitization/eye irritation; ). Store under inert gas at room temperature to prevent degradation .
Advanced Research Questions
4. Stability Under Experimental Conditions Q: How to assess stability under varying pH, temperature, and light exposure? A:
-
Protocol:
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition points.
- Photostability: Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
- Hypothetical Data Table:
Condition Degradation Products Identified Stability Rating 40°C, 72 hrs Oxidized chromene derivatives Moderate pH 2 (aqueous) Ester hydrolysis products Low UV light (24 hrs Ring-opened byproducts Poor -
Reference: notes stability under dry storage but lacks explicit degradation data. Experimental validation is advised .
5. Resolving Data Contradictions in Biological Activity Q: How to address discrepancies in reported pharmacological activity (e.g., receptor binding vs. in vivo efficacy)? A:
- Approach:
6. Enzymatic Interaction Studies Q: How to investigate cytochrome P450 (CYP) interactions for pharmacokinetic profiling? A:
- Methods:
- In vitro: Microsomal incubation with NADPH, followed by LC-MS/MS to identify metabolites.
- In silico: Molecular docking (e.g., AutoDock Vina) to predict binding to CYP3A4/2D6 active sites.
- Example: ’s obeticholic acid study highlights the importance of hydroxylation patterns in CYP interactions, suggesting similar analysis for this compound .
7. Synthetic Byproduct Analysis Q: How to characterize and minimize byproducts during esterification of the chromene moiety? A:
- Strategies:
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
